molecular formula C19H21N3O4S B2866787 N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 921861-58-7

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2866787
CAS No.: 921861-58-7
M. Wt: 387.45
InChI Key: QFVSRWMHNAOOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications

Electron Behavior and Biological Interactions

A study by Bharathy et al. (2021) focused on the electronic and biological interactions of a similar compound, analyzing its electron behavior, wave function, and biological properties using Gaussian 16 W DFT tool. This research highlighted the compound's reactivity in different solvents and its potential fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).

Antimicrobial Evaluation

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. The study revealed promising antibacterial and antifungal activities of the synthesized compounds, highlighting the therapeutic potential of sulfamoyl-containing compounds in combating microbial infections (Darwish et al., 2014).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives by Chkirate et al. (2019) demonstrated the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. The study emphasized the role of hydrogen bonding in the self-assembly process and evaluated the antioxidant activity of these complexes, suggesting potential applications in medicinal chemistry (Chkirate et al., 2019).

Versatility in Chemical Synthesis

Boechat et al. (2008) described the versatility of N-Acyl-3,3-difluoro-2-oxoindoles in the synthesis of various 2,2-difluorophenylacetic derivatives, illustrating the compound's potential as an intermediate in the preparation of diverse chemical entities (Boechat et al., 2008).

Properties

IUPAC Name

N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-22-17-7-5-16(10-14(17)11-19(22)24)21-27(25,26)18-8-6-15(9-12(18)2)20-13(3)23/h5-10,21H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVSRWMHNAOOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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